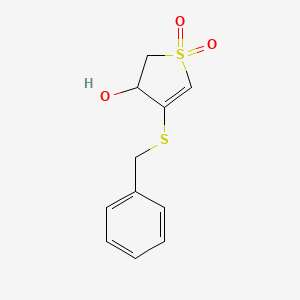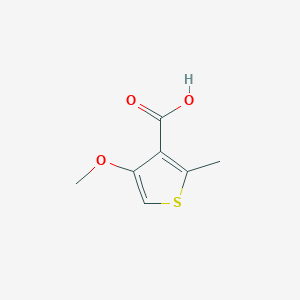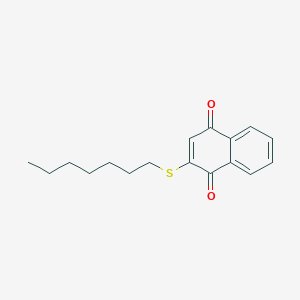
2-(Heptylsulfanyl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Heptylsulfanyl)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities and applications. This compound features a heptylsulfanyl group attached to the naphthalene-1,4-dione core, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptylsulfanyl)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with heptylthiol. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve 1,4-naphthoquinone in dichloromethane.
- Add heptylthiol and triethylamine to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Heptylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the quinone positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Applications De Recherche Scientifique
2-(Heptylsulfanyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(Heptylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the heptylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its biological activities.
2-Methyl-1,4-naphthoquinone (Menadione): A vitamin K precursor with anticoagulant properties.
2-(Methylthio)naphthalene-1,4-dione: Similar structure with a methylthio group instead of heptylsulfanyl.
Uniqueness
2-(Heptylsulfanyl)naphthalene-1,4-dione is unique due to the presence of the heptylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Propriétés
Numéro CAS |
89478-13-7 |
|---|---|
Formule moléculaire |
C17H20O2S |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
2-heptylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H20O2S/c1-2-3-4-5-8-11-20-16-12-15(18)13-9-6-7-10-14(13)17(16)19/h6-7,9-10,12H,2-5,8,11H2,1H3 |
Clé InChI |
KUCKSRCSUFUNKD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


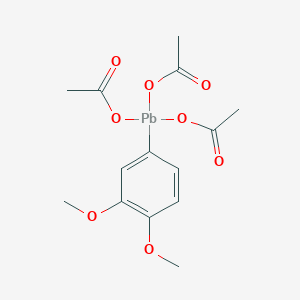

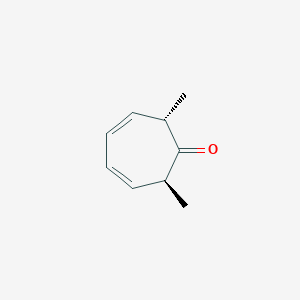
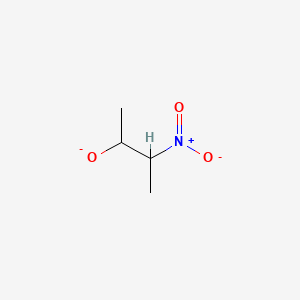
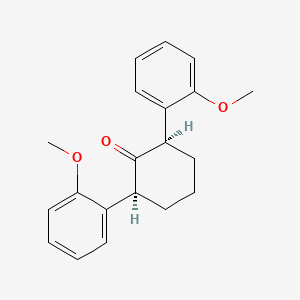


![N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea](/img/structure/B14401949.png)
![[2,2'-Binaphthalene]-8,8'(5H,5'H)-dione, 6,6',7,7'-tetrahydro-](/img/structure/B14401954.png)

![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)
